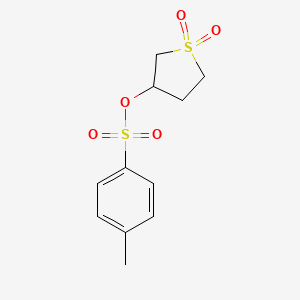

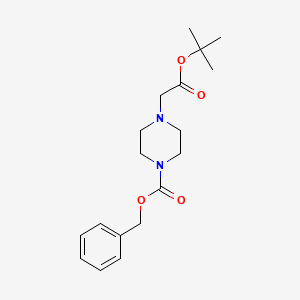

1,1-Dioxo-1lambda6-thiolan-3-yl 4-methylbenzene-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

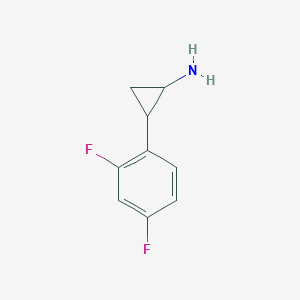

The compound “1,1-Dioxo-1lambda6-thiolan-3-yl 4-methylbenzene-1-sulfonate” seems to be a sulfur-containing organic compound. It likely contains a thiolane ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The “1,1-Dioxo” part suggests the presence of two carbonyl groups attached to the same carbon atom .

Scientific Research Applications

Catalysis and Chemical Synthesis

- Poly(N-bromobenzene-1,3-disulfonamide) and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide have been identified as effective catalysts for the silylation of alcohols, phenols, and thiols, showcasing their utility in organic synthesis (Ghorbani-Vaghei et al., 2006).

- A one-pot synthesis method for sulfonamides and sulfonyl azides from thiols using Chloramine-T demonstrates an efficient approach to producing these functional groups, important in pharmaceuticals and agrochemicals (Maleki et al., 2013).

Environmental and Biological Applications

- The development of a reaction-based fluorescent probe for the selective discrimination of thiophenols over aliphatic thiols highlights the importance of these compounds in environmental and biological sensing applications (Wang et al., 2012).

- Sulfonamide synthesis through electrochemical oxidative coupling of amines and thiols presents an environmentally benign method, emphasizing the role of sulfonamides in pharmaceuticals and agrochemicals (Laudadio et al., 2019).

Material Science

- Research into polymers of intrinsic microporosity derived from novel disulfone-based monomers showcases the application of these materials in gas separation technologies, underlining the versatility of sulfur-containing compounds in advanced material applications (Du et al., 2009).

Drug Development and Medical Research

- Inhibition studies of tumor-associated isozyme IX by halogenosulfanilamide and halogenophenylaminobenzolamide derivatives indicate the potential therapeutic applications of sulfonamides in treating various cancers (Ilies et al., 2003).

properties

IUPAC Name |

(1,1-dioxothiolan-3-yl) 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5S2/c1-9-2-4-11(5-3-9)18(14,15)16-10-6-7-17(12,13)8-10/h2-5,10H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFWDJBLUMEKKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCS(=O)(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dioxo-1lambda6-thiolan-3-yl 4-methylbenzene-1-sulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Trifluoromethoxy)ethyl]piperazine dihydrochloride](/img/structure/B2997459.png)

![1-[2-(Piperidin-4-yl)azepan-1-yl]ethan-1-one](/img/structure/B2997461.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2997463.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B2997470.png)

![1-Methyl-6-prop-2-ynylpyrrolo[2,3-c]pyridin-7-one](/img/structure/B2997471.png)

![N-(2-(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2997478.png)